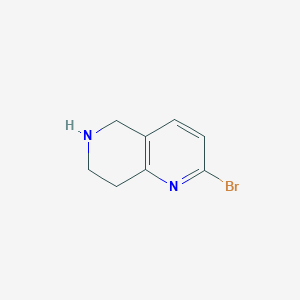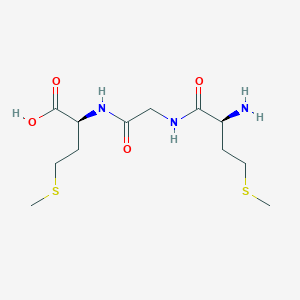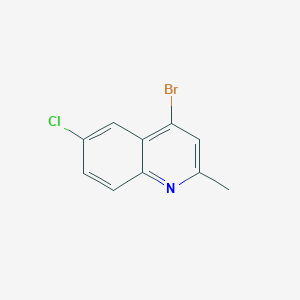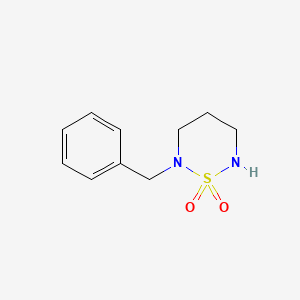![molecular formula C10H8F5NO2S B1439118 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate CAS No. 1087798-28-4](/img/structure/B1439118.png)
2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate” is a chemical compound with the CAS Number: 1087798-28-4 . It has a molecular weight of 301.24 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-[(difluoromethyl)sulfanyl]phenylcarbamate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F5NO2S/c11-8(12)19-7-4-2-1-3-6(7)16-9(17)18-5-10(13,14)15/h1-4,8H,5H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.23 . It is a powder that is stored at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Fluorinated Moieties in NMR Studies
Fluorinated compounds, including those similar to 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate, play a significant role in enhancing the resolution of protein conformations in NMR studies. Their sensitivity to changes in the local environment allows for detailed analysis of protein structures and interactions (Ye et al., 2015).
Synthesis of Fluorinated Proline Derivatives
The synthesis approaches for prolines bearing fluorinated one-carbon units highlight the importance of fluorinated compounds in medicinal chemistry. By utilizing reactions that lead to the formation of 4-(difluoromethyl)pyrrolidines, researchers can access novel proline derivatives with potential therapeutic applications (Nadano et al., 2006).
Trifluoromethylated Cyclopropanes Synthesis
The generation of trifluoromethylcarbene from precursors like (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate and its application in cyclopropanation reactions underline the synthetic utility of fluorinated compounds in creating trifluoromethylated cyclopropanes, which are valuable in drug development and agrochemical industries (Duan et al., 2016).
Antimicrobial Activity of Sulfonamide Hybrids
Research into sulfonamide hybrids, including those with carbamate scaffolds, reveals the antimicrobial potential of fluorinated compounds. These studies not only offer insights into novel antibacterial agents but also demonstrate the compounds' effectiveness against various bacterial strains, underscoring the broader implications for public health (Hussein, 2018).
Fluorine-Containing Polyimides
The development of fluorine-containing polyimides for high-performance materials showcases the impact of fluorinated compounds on the materials science field. These polymers exhibit remarkable thermal stability and mechanical properties, making them suitable for advanced applications in electronics and aerospace (Yin et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(difluoromethylsulfanyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2S/c11-8(12)19-7-4-2-1-3-6(7)16-9(17)18-5-10(13,14)15/h1-4,8H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBWTLPJKCENNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)

![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine](/img/structure/B1439053.png)


![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)
